(1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclohexanol ring attached to a dibromo-dihydroquinazolin group . The InChI code for this compound is 1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18 (8-17-14 (9)13 (16)6-10)11-1-3-12 (19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H/t11-,12-;
.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 426.58 . It’s a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Isolation and Characterization
- A study focused on the isolation, identification, and characterization of an unknown impurity in Ambroxol, identified as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol. This impurity was formed under stress conditions and characterized using sophisticated techniques like 2D NMR, FTIR, and LC-MS/MS (Thummala, Ivaturi, & Nittala, 2014).
Novel Compound Synthesis and Optical Properties
- Research reported the synthesis of a novel 1,2,3,4-tetrahydroquinazoline derivative, derived from Ambroxol hydrochloride, which exhibits dual emission in the UV region. This compound was analyzed for its electronic and optical properties, as well as its activity against SARS-CoV-2 proteins (Krysantieva, Voronina, & Safin, 2023).
Degradation Study
- A degradation pathway study of Ambroxol hydrochloride in fructose infusion revealed the formation of a degradation product similar in structure to (1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol, indicating the relevance of such compounds in pharmaceutical stability analyses (Yu Jianguan, 2014).
Antimicrobial Application
- Synthesis and antimicrobial screening of isoxazole derivatives incorporating a 6,8-dibromo-2-methylquinazolin-4-one moiety, related to the compound , have been conducted, indicating potential applications in antimicrobial treatments (Savaliya, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
Mechanism of Action
- Surfactant acts as an “anti-glue factor” by reducing the adhesion of mucus to the bronchial wall. This improves mucus transport and provides protection against infection and irritating agents .
- Excessive NO is associated with inflammatory and airway function disturbances. By inhibiting guanylate cyclase activation, Ambroxol reduces cGMP accumulation and suppresses excessive mucus secretion .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Properties
IUPAC Name |
4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQVCHLLULVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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